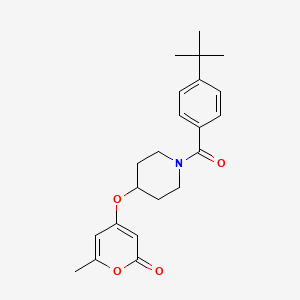

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by a pyran-2-one core substituted with a methyl group at the 6-position and a piperidin-4-yloxy moiety at the 4-position. The piperidine ring is further functionalized with a 4-(tert-butyl)benzoyl group via a carbonyl linkage.

Properties

IUPAC Name |

4-[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-13-19(14-20(24)26-15)27-18-9-11-23(12-10-18)21(25)16-5-7-17(8-6-16)22(2,3)4/h5-8,13-14,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCNKUHRJVCUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor.

Coupling of the Piperidine and Pyranone Rings: The final step involves coupling the piperidine and pyranone rings through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the pyranone ring can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Key Observations:

- The bulky tert-butyl may reduce solubility but improve metabolic stability compared to smaller substituents .

- Synthetic Yields : Compounds with trifluoromethyl or chloro substituents (e.g., 8a, 8c) exhibit moderate to high yields (64.2–65.2%), while urea-linked derivatives (14a, 14b) show lower yields (~35%), suggesting challenges in introducing complex functionalities .

- Hydrogen-Bonding Capacity : The pyran-2-one lactone in the target compound and the hydroxymethyl/hydroxyl groups in the analogue from highlight divergent strategies for optimizing solubility or target engagement.

Heterocyclic Derivatives in Patent Literature

The patent in describes pyrido-pyrimidinone derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) with fused heterocycles and piperazine/piperidine substituents . While structurally distinct from the target compound, these molecules share a focus on heteroaromatic cores and nitrogen-containing rings, emphasizing the therapeutic relevance of such frameworks in drug discovery.

tert-Butyl-Containing Analogues

The Enamine Ltd. compound (tert-butyl carbamate derivative, C35H47N7O6) incorporates a tert-butyl group within a carbamate linkage . Unlike the target compound’s direct benzoyl attachment, this highlights the tert-butyl’s versatility in enhancing steric shielding or pharmacokinetic properties across diverse scaffolds.

Research Implications

The tert-butyl group in this compound distinguishes it from analogues with electron-withdrawing or hydrophilic substituents. Comparative synthesis data suggest that bulky substituents may require optimized coupling conditions to improve yields. Further studies should explore the biological impact of tert-butyl versus trifluoromethyl/chloro groups on target affinity and selectivity.

Biological Activity

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.

- Pyranone ring : Involved in hydrogen bonding and other interactions.

- Tert-butyl group : Influences binding affinity and selectivity.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring is known to modulate the activity of these targets, while the pyranone ring enhances its interaction through hydrogen bonding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in medicinal chemistry and material science. Notable activities include:

- Antimicrobial properties : Demonstrated effectiveness against various pathogens.

- Antitumor activity : Potential as an inhibitor of Class I PI3-kinase enzymes, which are crucial in cancer progression .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results indicated significant antimicrobial activity against Mycobacterium tuberculosis and Plasmodium falciparum (Table 1).

| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | M. tuberculosis | 2.7 | >10 |

| 2 | P. falciparum | 11 | >8 |

| 3 | L. donovani | 4.5 | >12 |

Case Studies

In a series of case studies, compounds structurally related to this compound were synthesized and tested for their biological activities:

- Study on Antimalarial Activity : A library of pyranone derivatives was tested for their efficacy against malaria. Compounds exhibiting IC50 values below 10 µM were identified as promising leads for further development .

- Evaluation Against Tuberculosis : Despite some compounds showing moderate activity against M. tuberculosis, none reached significant levels, indicating the need for structural modifications to enhance efficacy .

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for 4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

The compound is synthesized via multi-step routes involving coupling of substituted benzoyl-piperidine derivatives with 6-methyl-2H-pyran-2-one. Key steps include:

- Reaction conditions : Use of polar solvents (ethanol, dimethylformamide) under elevated temperatures (60–80°C) to facilitate nucleophilic substitution at the piperidine oxygen .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress and assess purity .

- Purification : Column chromatography or recrystallization to isolate the final product.

- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1700 cm) .

Advanced: How can reaction parameters be optimized to improve yield and minimize by-products in the synthesis of this compound?

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine oxygen, but may increase side reactions. Solvent screening (e.g., acetonitrile vs. THF) can balance reactivity and selectivity .

- Temperature control : Lower temperatures (40–50°C) reduce thermal decomposition but slow reaction kinetics. Kinetic studies via TLC or HPLC are recommended to identify ideal conditions .

- Catalysis : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) may accelerate coupling reactions, as seen in analogous pyranone syntheses .

Basic: What are the primary biological targets and mechanisms of action proposed for this compound?

Preliminary studies suggest:

- Targets : Enzymes like kinases or proteases due to structural similarity to pyranone-based inhibitors. The tert-butylbenzoyl group may enhance lipophilicity, aiding membrane penetration .

- Mechanism : Competitive inhibition via binding to active sites (e.g., ATP-binding pockets in kinases) or allosteric modulation. Molecular docking studies are critical to validate hypotheses .

Advanced: How do structural modifications (e.g., substituents on the benzoyl group) influence bioactivity?

- Electron-withdrawing groups (e.g., Br, CF) on the benzoyl moiety can alter electronic properties, affecting binding affinity. For example, bromine substitution in similar compounds enhances halogen bonding with target residues .

- Steric effects : Bulkier groups (e.g., tert-butyl) may improve selectivity by restricting access to non-target proteins. Structure-activity relationship (SAR) studies using analogues are essential .

Basic: What analytical methods are recommended for assessing purity and stability?

- Purity : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns to resolve impurities. Compare retention times with standards .

- Stability : Accelerated stability studies under stress conditions (heat, light, humidity) monitored via LC-MS to detect degradation products (e.g., hydrolysis of the pyranone ring) .

Advanced: How can computational methods (e.g., DFT, MD simulations) resolve contradictions in reported bioactivity data?

- Density functional theory (DFT) : Calculate electron density maps to predict reactive sites and validate experimental NMR/IR data .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over time to explain discrepancies in IC values across studies. For example, differences in binding kinetics due to solvent accessibility .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Solvent recovery : Polar solvents (DMF) are costly; switch to recyclable solvents (e.g., 2-MeTHF) in later stages .

- By-product management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove sulfonate by-products from coupling reactions .

Advanced: How can in vitro ADME/Tox profiles guide further development?

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption. The compound’s logP (~3.5) suggests moderate permeability .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., tert-butyl group) .

- Toxicology : Predictive models (e.g., ProTox-II) can flag potential hepatotoxicity linked to piperidine metabolites .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogues?

- -NMR : Distinct signals for the tert-butyl group (singlet at ~1.3 ppm) and pyranone protons (doublets at ~6.0–6.5 ppm) .

- Mass spectrometry : Unique fragmentation patterns (e.g., loss of CO from the benzoyl group) confirm molecular identity .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

- Standardized protocols : Use internal controls (e.g., reference inhibitors) in each assay plate to normalize activity data .

- Quality-by-design (QbD) : Implement design-of-experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradients) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.